Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate
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Overview
Description
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C12H14BrN3O2. It belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a propyl group, and an ethyl ester functional group attached to the benzotriazole core.
Mechanism of Action
Target of Action
Ethyl 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds containing indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s known that compounds containing triazole moieties can actively contribute to binding to the active site of enzymes , which may suggest a potential mode of action for this compound.
Biochemical Pathways
Compounds containing indole and imidazole moieties have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with compounds containing indole and imidazole moieties , it’s likely that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate typically involves the following steps:
Alkylation: The propyl group is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the propyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzotriazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials, such as corrosion inhibitors and UV stabilizers, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives such as:
Ethyl 7-chloro-1-propyl-1,2,3-benzotriazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
7-Bromo-1-propyl-1,2,3-benzotriazole-5-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromo-1-propylbenzotriazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-3-5-16-11-9(13)6-8(12(17)18-4-2)7-10(11)14-15-16/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUXEFRDQCKJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2Br)C(=O)OCC)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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